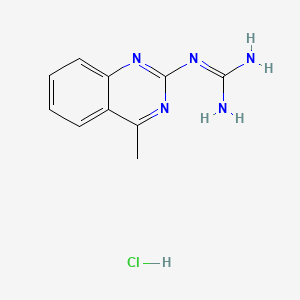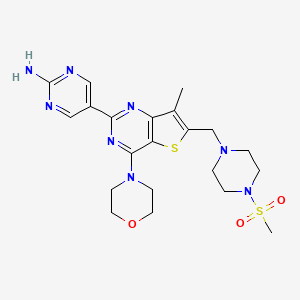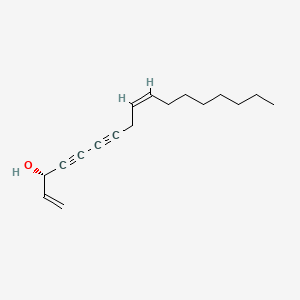
Panaxynol
Descripción general
Descripción
Falcarinol: carotatoxina o panaxinol , es un compuesto poliacetilénico con la fórmula química C₁₇H₂₄O . Se encuentra de forma natural en varias especies de plantas, incluidas las zanahorias (Daucus carota), el ginseng Panax y la hiedra . En las zanahorias, el falcarinol está presente a una concentración de aproximadamente 2 mg/kg . Como toxina, juega un papel protector al defender las raíces de las plantas contra enfermedades fúngicas, como la podredumbre de regaliz, que causa manchas negras durante el almacenamiento .
Aplicaciones Científicas De Investigación
Química:
Inhibición de Hsp90: El falcarinol actúa como un , que se dirige tanto a los dominios N-terminal como C-terminal.
Apoptosis celular: La investigación sugiere que el falcarinol promueve la muerte celular (apoptosis) en ciertos contextos.
Efectos en la piel: Actúa como un agonista inverso del receptor cannabinoide tipo 1 covalente , afectando los queratinocitos de la piel humana.
- Debido a su toxicidad limitada, el falcarinol tiene aplicaciones potenciales en varias industrias, como los cosméticos y los productos farmacéuticos.
Mecanismo De Acción
El mecanismo preciso por el cual el falcarinol ejerce sus efectos implica interacciones con componentes celulares, incluidos los receptores y las vías de señalización. Se necesitan más estudios para dilucidar completamente su modo de acción.
Análisis Bioquímico
Biochemical Properties
Panaxynol interacts with various enzymes, proteins, and other biomolecules. It has been shown to have significant antimicrobial, antifungal, antiplatelet, anti-inflammatory, neuroprotective, antimutagenic, antiproliferative, and antitrypanosomal activities
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It has been demonstrated to prevent cisplatin-induced renal damage in LLC-PK1 porcine renal proximal tubular cells . It also induces DNA damage and apoptosis in macrophages in a dose-dependent manner . Furthermore, it has been shown to have a protective effect against cisplatin-induced apoptotic cell death .
Molecular Mechanism
The molecular mechanism of this compound’s action is complex and involves multiple pathways. It has been shown to act as a covalent cannabinoid receptor type 1 inverse agonist and block the effect of anandamide in keratinocytes, leading to pro-allergic effects in human skin . It also inhibits the phosphorylation of c-Jun N-terminal kinase (JNK), P38, and the expression of cleaved caspase-3 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to improve both chronic and acute murine colitis . It also ameliorates body weight loss and downregulates the mRNA expression of inflammatory mediators .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In vivo studies have shown that this compound has a half-life of 1.5 hours when intravenously injected, and 5.9 hours when administered orally, with a moderate bioavailability of 50.4% . Mice show no signs of toxicity up to 300 mg/kg PO .
Metabolic Pathways
It is known that it is derived from the decarboxylation of fatty acids, probably of crepenynic acid .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. It has been shown that this compound concentrations were highest in colon tissue 2 hours post-treatment .
Métodos De Preparación
Rutas sintéticas: La biosíntesis del falcarinol comienza con ácido oleico (un ácido graso) e implica varios pasos enzimáticos. Vamos a desglosarlo:
- La desaturación introduce un doble enlace cis en la posición del carbono 9, formando ácido linoleico .
- La desaturación adicional conduce al ácido crepénico , que contiene un triple enlace .
- La isomerización y reacciones adicionales producen falcarinol .
Producción industrial: Si bien las fuentes naturales proporcionan falcarinol, los métodos de producción industrial no se emplean comúnmente debido a su baja abundancia y su compleja biosíntesis.
Análisis De Reacciones Químicas
El falcarinol experimenta varias reacciones:
Oxidación: Puede oxidarse en condiciones específicas.
Reducción: Las reacciones de reducción pueden ocurrir en el triple enlace.
Sustitución: Los sustituyentes se pueden agregar a la molécula. Los reactivos y condiciones comunes dependen de la reacción específica. Los productos principales incluyen derivados del falcarinol con grupos funcionales modificados.
Comparación Con Compuestos Similares
- El falcarinol comparte características estructurales con la oenanthotoxina y la cicutoxina .
- Sus propiedades únicas lo hacen distinto de otros poliacetilenos.
Propiedades
Key on ui mechanism of action |
Ethanolic extracts from 10 Chinese herbs /were tested/ for their effects on K562, Raji, Wish, HeLa, Calu-1, and Vero tumor cells proliferation. On a percentage basis, panaxynol purified from Saposhnikovae divaricata had the highest inhibitory activity on various tumor cells proliferation. Cell-cycle analysis indicated that panaxynol arrested the cell cycle progression of tumor cells from the G1 transition to the S phase. In an attempt to further localize the point in the cell cycle where arrest occurred, gene expression of cyclin E, a key regulatory event leading to the G1/S boundary was examined. Results indicated that the levels of cyclin E mRNA in various tumor cells were decreased by panaxynol. Thus, the suppressant effects of panaxynol on proliferation of various tumor cells appeared to be mediated, at least in part, through impairments of cyclin E mRNA levels and arresting cell cycle progression in the cells. |
|---|---|
Número CAS |
81203-57-8 |
Fórmula molecular |
C17H24O |
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
(9E)-heptadeca-1,9-dien-4,6-diyn-3-ol |
InChI |
InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,17-18H,2-3,5-9,12H2,1H3/b11-10+ |
Clave InChI |
UGJAEDFOKNAMQD-ZHACJKMWSA-N |
SMILES |
CCCCCCCC=CCC#CC#CC(C=C)O |
SMILES isomérico |
CCCCCCC/C=C/CC#CC#CC(C=C)O |
SMILES canónico |
CCCCCCCC=CCC#CC#CC(C=C)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
21852-80-2 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Panaxynol, (+)-Falcarinol, (+) Falcarinol, Falcarinol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Research indicates that panaxynol exhibits anti-cancer properties through several mechanisms, including:
- Induction of apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines, including human promyelocytic leukemia (HL60) cells [], pancreatic cancer cells [], and malignant melanoma cells []. This apoptotic effect is linked to the activation of caspase-3 and cleavage of poly (ADP-ribose) polymerase [].
- Cell cycle arrest: Studies have demonstrated that this compound can arrest cell cycle progression in cancer cells. For instance, it can arrest human malignant melanoma cells at the G1 phase, potentially by increasing the expression of p21 and decreasing cdc2 expression [].
- Inhibition of proliferation and self-renewal of cancer stem cells: Research suggests that this compound can inhibit the proliferation and self-renewal of cancer stem cells, specifically in pancreatic cancer. This effect is associated with the downregulation of Ki67, PCNA, and the blocking of the Wnt/β-catenin signaling pathway [].
ANone: this compound's neuroprotective effects are attributed to several mechanisms:
- Protection against oxidative stress: Studies show that this compound can protect neurons against oxidative stress induced by hydrogen peroxide. This protection is associated with an increase in SOD activity and a decrease in MDA formation in primary cultured neurons [].
- Promotion of neurite outgrowth: Research indicates that this compound can promote neurite outgrowth in PC12 cells, both independently and synergistically with nerve growth factor (NGF) [].
ANone: Yes, research suggests that this compound interacts with:
- Cannabinoid receptors: While exhibiting antagonistic activity towards CB1 receptors in vitro, falcarinol was found to aggravate histamine-induced oedema formation in skin, suggesting a complex interaction [].
- GABAA receptors: Falcarinol displays a complex interaction with GABAA receptors, showing both enhancement and inhibition of currents mediated by different subtypes. This modulation of GABAARs may contribute to its insecticidal and sedative activity [].
- Macrophages: this compound appears to selectively target macrophages, inducing DNA damage and apoptosis. This selective targeting is potentially linked to the inhibition of the STAT1 pathway and is considered a key mechanism for its anti-inflammatory effects in colitis [].
ANone: this compound (Falcarinol) is an aliphatic C17-polyacetylene. Its chemical structure is characterized by a long hydrocarbon chain containing two conjugated triple bonds (diyne) and two double bonds, one of which is conjugated with the diyne system. The molecule also contains a primary alcohol group.
ANone: The molecular formula of this compound is C17H24O, and its molecular weight is 244.37 g/mol.
A: Yes, spectroscopic data like UV, IR, MS, 1H NMR, and 13C NMR have been used to characterize this compound []. This data helps in confirming its structure and identifying it in plant extracts.
A: The stability of this compound is influenced by factors like temperature, light exposure, and storage medium. Research indicates a significant reduction in falcarinol content (almost 35%) in raw carrot cubes stored long-term []. Steam blanching resulted in a similar reduction, while freezing did not further reduce the content [].
A: Yes, processing methods like boiling can significantly reduce this compound content. For example, boiling carrot pieces for 12 minutes led to a 70% reduction compared to raw carrots [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one](/img/structure/B1671959.png)


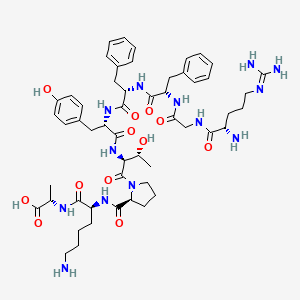
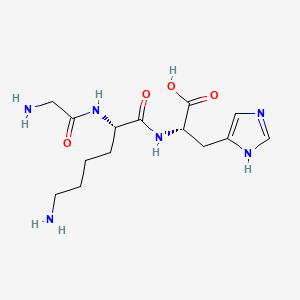
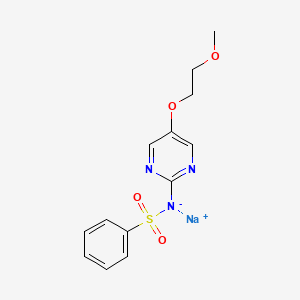
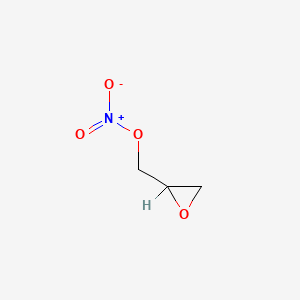
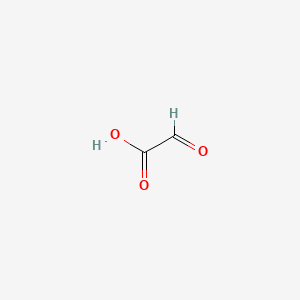
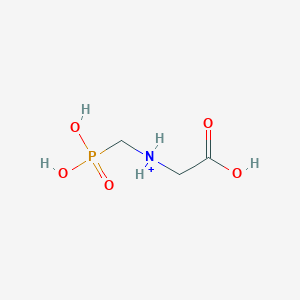
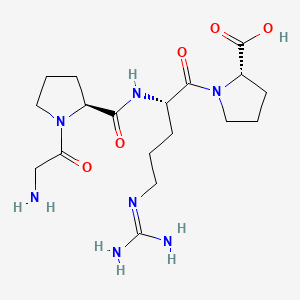
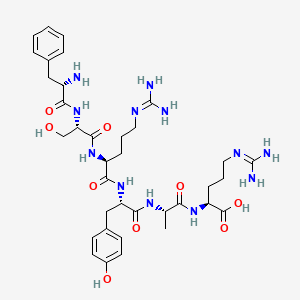
![2-Hydroxy-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1671973.png)
